

# Application Notes: Chicago Sky Blue 6B for Immunofluorescence Staining

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## Compound of Interest

Compound Name: *Chicago Sky Blue 6B*

Cat. No.: *B1139515*

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## Introduction

**Chicago Sky Blue 6B** (CSB6B), also known as Pontamine Sky Blue, is a versatile diazo dye with applications extending beyond simple histology to the realm of immunofluorescence microscopy.[1] Primarily, it serves as an effective counterstain to diminish background autofluorescence, thereby enhancing the signal-to-noise ratio and improving the clarity of specific fluorescent signals.[2][3][4] This is particularly beneficial when working with tissues that exhibit high levels of endogenous fluorescence, such as vascular tissues.[2] These application notes provide a comprehensive protocol for the use of **Chicago Sky Blue 6B** as a counterstain in immunofluorescence, along with its physicochemical properties and relevant biological interactions.

## Physicochemical and Biological Properties

**Chicago Sky Blue 6B** is a water-soluble dye with a high molecular weight.[5][6] Its ability to quench autofluorescence makes it a valuable tool in sensitive imaging applications.[2] Beyond its use as a counterstain, CSB6B has been identified as an inhibitor of the macrophage migration inhibitory factor (MIF) and vesicular glutamate transporters (vGLUTs).[1]

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Chicago Sky Blue 6B**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	$C_{34}H_{24}N_6Na_4O_{16}S_4$	[6]
Molecular Weight	992.80 g/mol	[6]
Solubility (in Water)	10 mg/mL	[6]
Purity	Dye content ~80%	[6]

Table 2: Spectroscopic Properties for Fluorescence Microscopy

Parameter	Wavelength (nm)	Reference
Excitation Maximum	~600-620	[7]
Emission Maximum	~690-720	
Absorbance Maximum	618	[7]

## Experimental Protocol: Chicago Sky Blue 6B Counterstaining in Immunofluorescence

This protocol outlines the steps for using **Chicago Sky Blue 6B** as a final counterstain in an indirect immunofluorescence workflow on fixed cells or tissue sections.

### Materials

- Phosphate-Buffered Saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

- Blocking buffer (e.g., 1-5% BSA or 10% normal serum in PBS)
- Primary antibody (diluted in blocking buffer)
- Fluorophore-conjugated secondary antibody (diluted in blocking buffer)
- **Chicago Sky Blue 6B** (CSB6B) staining solution (0.5% w/v in distilled water)
- Distilled water
- Antifade mounting medium

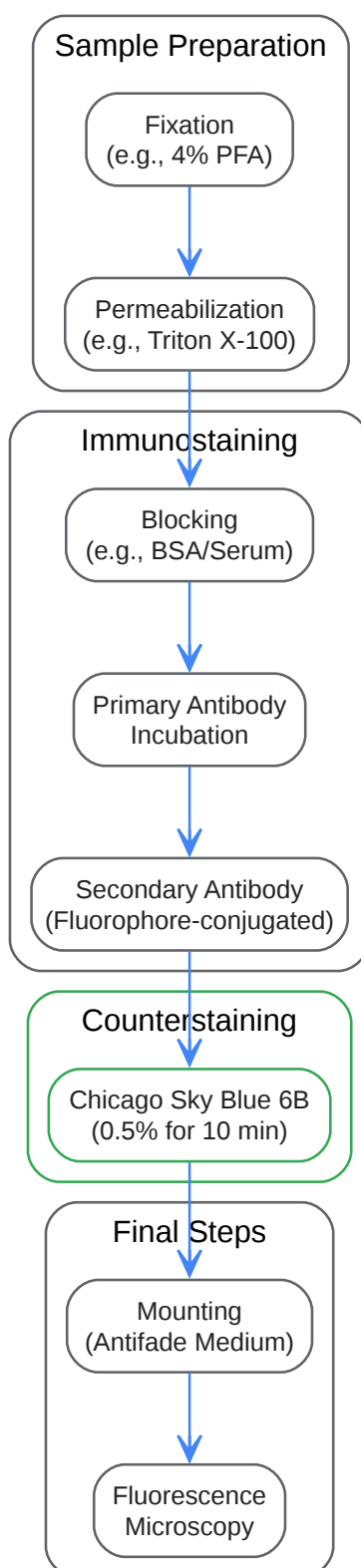
## Procedure

- Sample Preparation and Fixation:
  - For cultured cells on coverslips, wash briefly with PBS.
  - Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
  - Wash the samples three times with PBS for 5 minutes each.
- Permeabilization (for intracellular antigens):
  - Incubate the samples with permeabilization buffer for 10-15 minutes at room temperature.
  - Wash three times with PBS for 5 minutes each.
- Blocking:
  - Incubate the samples with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
  - Incubate the samples with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
  - Wash three times with PBS for 5 minutes each.

- Secondary Antibody Incubation:
  - Incubate the samples with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
  - Wash three times with PBS for 5 minutes each.
- **Chicago Sky Blue 6B** Counterstaining:
  - Incubate the samples with 0.5% **Chicago Sky Blue 6B** solution for 10 minutes at room temperature. This step helps to quench background autofluorescence.[8]
  - Briefly rinse the samples with distilled water.
  - Wash the samples with PBS for 5 minutes.
- Mounting:
  - Mount the coverslips onto microscope slides using an antifade mounting medium.
  - Seal the edges of the coverslip with nail polish and allow it to dry.
- Imaging:
  - Visualize the samples using a fluorescence or confocal microscope.
  - For **Chicago Sky Blue 6B**, use an excitation wavelength around 600-620 nm and detect the emission between 690-720 nm.

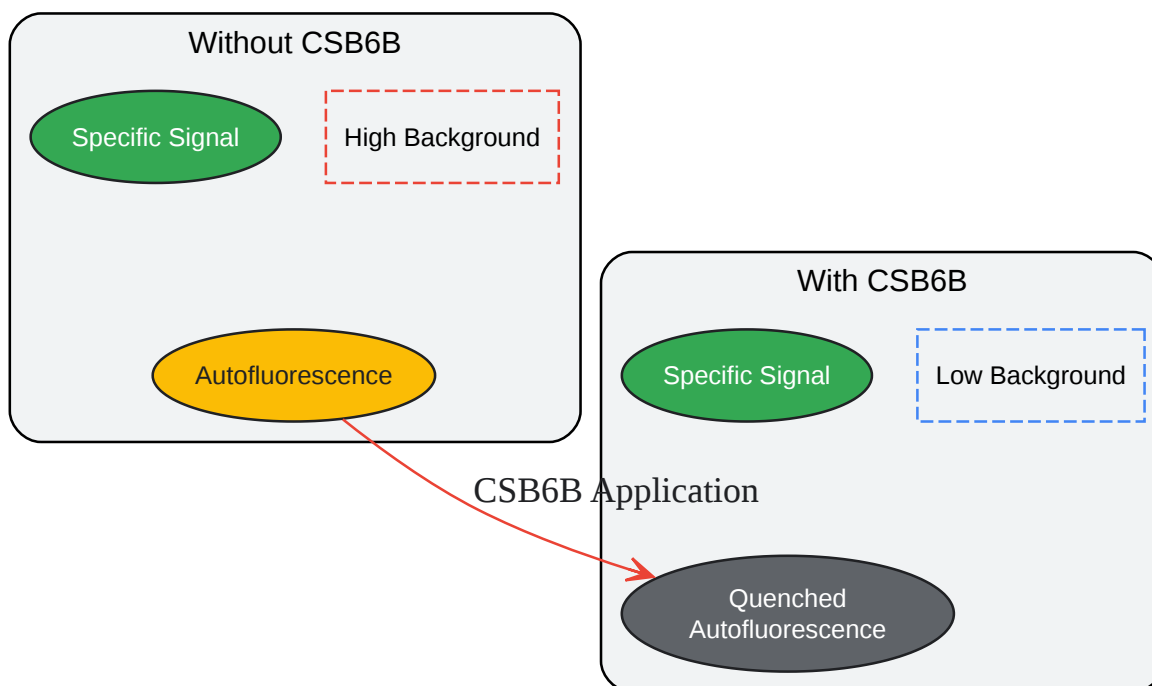
## Visualizations

The following diagrams illustrate the experimental workflow and a conceptual representation of how **Chicago Sky Blue 6B** reduces background autofluorescence.



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Caption: Experimental workflow for immunofluorescence with **Chicago Sky Blue 6B** counterstaining.



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Caption: Conceptual diagram of autofluorescence reduction by **Chicago Sky Blue 6B**.

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